molecular formula C8H4F3NOS B15054857 7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one

7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one

Cat. No.: B15054857
M. Wt: 219.19 g/mol
InChI Key: DRHUYSKQWYPLCG-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with trifluoroacetic anhydride, followed by cyclization with a suitable reagent to form the thieno[3,2-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thieno[3,2-c]pyridine core can interact with specific active sites or pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted heterocycle with different electronic properties.

    7-(Trifluoromethyl)thieno[3,2-c]pyridin-4-amine: A related compound with an amine group instead of a ketone.

Uniqueness

7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one is unique due to its specific combination of a trifluoromethyl group and a thieno[3,2-c]pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

7-(trifluoromethyl)-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)5-3-12-7(13)4-1-2-14-6(4)5/h1-3H,(H,12,13)

InChI Key

DRHUYSKQWYPLCG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)NC=C2C(F)(F)F

Origin of Product

United States

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